1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic molecule featuring a 1H-pyrrol-2(5H)-one core. This structure is substituted with a 2,4-dimethylthiazole-5-carbonyl group, a thiophen-2-yl moiety, and a 3-(diethylamino)propyl chain. The thiazole and thiophene groups are electron-rich aromatic systems, which may enhance interactions with biological targets, while the diethylamino propyl substituent likely improves solubility and bioavailability.
Properties
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-5-23(6-2)10-8-11-24-17(15-9-7-12-28-15)16(19(26)21(24)27)18(25)20-13(3)22-14(4)29-20/h7,9,12,17,26H,5-6,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELLZZJFYKLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological significance, particularly in the field of medicinal chemistry. Its unique structural features suggest interactions with various biological targets, which may lead to therapeutic applications.
Structural Characteristics
This compound has a molecular formula that includes a pyrrolone core, characterized by its five-membered heterocyclic ring containing nitrogen and oxygen. The presence of a diethylamino group and a thiazole moiety enhances its potential biological activity, especially in neurological pathways and serotonin transport systems.
Preliminary studies indicate that the compound may act as an inhibitor of certain enzymes or receptors involved in neurotransmitter regulation. Its structural components are known to influence serotonin transport, which is crucial for treating mood disorders such as depression and anxiety. The thiazole and pyrrolone rings are particularly significant for their interactions with biological targets.
Enzyme Inhibition
Research suggests that compounds similar to this one can function as selective serotonin reuptake inhibitors (SSRIs). These compounds typically exhibit significant activity against various enzymes involved in neurotransmitter metabolism. For instance, structural analogs have demonstrated inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical in carbohydrate metabolism .
Interaction Studies
Interaction studies reveal that the compound may bind to serotonin transporters, thereby influencing neurotransmitter levels in the brain. Techniques such as molecular docking and in vitro assays are employed to elucidate these interactions. The pharmacological profile derived from these studies is essential for guiding further development of the compound.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of 1-(3-(diethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-(dimethylamino)propyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Similar core structure; dimethylamino instead of diethylamino | Potentially similar SSRI activity |
| 1-(3-(diethylamino)propyl)-4-(thiazol-5-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Lacks methyl groups on thiazole | Varying activity against different receptors |
| 1-[3-(diethylamino)propyl]-3-(pyridin-4-yl)-1H-pyrrol-2(5H)-one | Pyridine instead of thiazole | Different pharmacological profile |
This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.
Case Studies
Recent studies have focused on the synthesis and evaluation of hybrid compounds that incorporate thiazole moieties. These compounds have shown enhanced biological activities compared to standard medicinal compounds. For example, hybrid molecules combining thiazolidinediones and oxadiazoles exhibited significant inhibition of α-amylase and α-glucosidase activities, indicating a promising avenue for developing new therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure: The target compound’s pyrrolone core differs from the pyrazole (), pyrimidine (), and benzoimidazole () cores in analogs.
Substituents: The 2,4-dimethylthiazole-5-carbonyl group in the target compound is structurally akin to the thiazole in ’s Example 2, which may facilitate π-π stacking in biological systems . The diethylamino propyl chain introduces basicity and solubility, contrasting with the hydrophobic aryl groups in ’s 7b and 10.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
